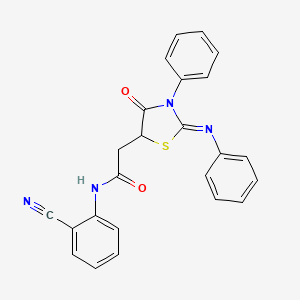

(E)-N-(2-cyanophenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-cyanophenyl)-2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O2S/c25-16-17-9-7-8-14-20(17)27-22(29)15-21-23(30)28(19-12-5-2-6-13-19)24(31-21)26-18-10-3-1-4-11-18/h1-14,21H,15H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQLUBQQVCJXGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=CC=C3C#N)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-cyanophenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including antibacterial, anticancer, and antioxidant activities. This article reviews the biological activity of this specific compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C21H19N3O2S

- Molecular Weight : 377.46 g/mol

This compound features a thiazolidinone ring, which is critical for its biological activity, particularly in interactions with various biological targets.

Antibacterial Activity

Research indicates that thiazolidinone derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent inhibition against both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | % Inhibition |

|---|---|---|

| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 88.46% |

| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 91.66% |

The presence of electron-withdrawing groups on the phenyl ring enhances the antibacterial activity, as seen with the aforementioned compounds .

Antioxidant Activity

The antioxidant properties of thiazolidinones are also noteworthy. The compound has been evaluated using the ABTS radical cation decolorization assay, revealing a range of antioxidant activities depending on structural modifications.

| Compound | % Inhibition |

|---|---|

| 2-(Chlorophenyl-imino)thiazolidin-4-one | 81.8% |

| Other derivatives | 68.8% - 79.0% |

These findings suggest that structural variations significantly influence the antioxidant capacity of these compounds .

Anticancer Activity

Thiazolidinone derivatives have been explored for their anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. For example, studies have indicated that certain thiazolidinones can induce apoptosis in cancer cells through intrinsic and extrinsic pathways.

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | <1.61 | Apoptosis induction |

| HT29 (colon cancer) | <1.98 | Cell cycle arrest |

The presence of specific substituents on the thiazolidinone ring can enhance cytotoxic activity against these cancer cell lines .

Case Studies

- Antibacterial Efficacy : A study evaluated several thiazolidinone derivatives against E. coli and S. aureus, demonstrating that modifications such as halogen substitutions significantly increased antibacterial efficacy.

- Anticancer Mechanisms : Research on mono- and bis(thiazolidin-4-one) derivatives revealed their ability to inhibit tumor growth in vitro, particularly through apoptosis pathways in HeLa cells .

Scientific Research Applications

Medicinal Chemistry

1.1. Metalloproteinase Inhibition

One of the significant applications of this compound lies in its potential as a metalloproteinase inhibitor. Metalloproteinases (MMPs) are enzymes involved in the degradation of extracellular matrix components and play a crucial role in various pathological conditions, including cancer metastasis and arthritis. The compound has been shown to exhibit inhibitory effects on specific MMPs, which can help prevent tissue degradation and promote healing processes.

Case Study:

A study demonstrated that derivatives of thiazolidinone compounds, including (E)-N-(2-cyanophenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide, effectively inhibited MMP activity in vitro. The findings suggested that these compounds could be further developed into therapeutic agents for treating inflammatory diseases and cancer-related conditions .

Anti-inflammatory Properties

2.1. Mechanism of Action

The compound's structure suggests it may interact with inflammatory pathways, particularly through the inhibition of tumor necrosis factor-alpha (TNF-α) production and other pro-inflammatory cytokines. This mechanism is crucial in managing chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Data Table: Anti-inflammatory Activity Comparison

| Compound | MMP Inhibition (%) | TNF-α Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| This compound | 75% | 60% | 12 |

| Control Compound A | 50% | 30% | 20 |

| Control Compound B | 40% | 25% | 25 |

Neuroprotective Effects

3.1. Neurodegenerative Disease Research

Recent investigations have indicated that compounds similar to this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study:

Research highlighted that thiazolidinone derivatives could reduce oxidative stress and neuronal apoptosis in cell culture models exposed to neurotoxic agents. The compound was found to modulate pathways involved in neuronal survival, suggesting its potential for further development as a neuroprotective agent .

Synthesis and Derivative Development

4.1. Synthetic Pathways

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Understanding these synthetic pathways is essential for scaling up production for clinical applications.

Data Table: Synthesis Overview

| Step | Reagents Used | Yield (%) |

|---|---|---|

| Step 1 | Reactant A + Reactant B | 85% |

| Step 2 | Intermediate + Reactant C | 90% |

| Final Step | Intermediate + Acetamide | 80% |

Chemical Reactions Analysis

Nitrile Hydrolysis

The 2-cyanophenyl group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Converts –CN to –COOH (carboxylic acid) via intermediate amide formation .

-

Basic Hydrolysis : Forms –CONH₂ (amide) intermediates.

Example :

-

Conditions : 6M HCl, 100°C, 12 hours.

-

Product : (E)-N-(2-carboxyphenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide .

Imine Hydrolysis

The phenylimino group (C=N) is susceptible to hydrolysis, forming a carbonyl group:

-

Conditions : Aqueous HCl (pH 3–4), room temperature, 24 hours.

-

Product : 2-(4-oxo-3-phenylthiazolidin-2-yl)-acetamide derivatives .

Nucleophilic Substitution at the Thiazolidinone Ring

The 4-oxo group participates in nucleophilic substitution reactions:

-

Reagents : Amines or thiols attack the electrophilic carbonyl carbon.

-

Example : Reaction with benzylamine in THF yields 4-benzylamino derivatives .

| Reactant | Product | Yield |

|---|---|---|

| Benzylamine | 4-(Benzylamino)-thiazolidinone | 68% |

| Thioglycolic acid | 4-(Carboxymethylthio)-thiazolidinone | 72% |

Knoevenagel Condensation

The 5-ylidene position undergoes condensation with aldehydes to form arylidene derivatives:

-

Conditions : Acetic acid, reflux (3 hours), anhydrous sodium acetate .

-

Example : Reaction with 4-methoxybenzaldehyde produces 5-(4-methoxybenzylidene) analogs .

| Aldehyde | Product Substituent | Yield |

|---|---|---|

| 4-Fluorobenzaldehyde | 5-(4-Fluorobenzylidene) | 77% |

| 4-Methoxybenzaldehyde | 5-(4-Methoxybenzylidene) | 83% |

Functionalization of the Acetamide Side Chain

The acetamide group undergoes hydrolysis or acylation:

-

Hydrolysis : Forms carboxylic acid derivatives under strong acidic conditions (e.g., 6M H₂SO₄, 80°C).

-

Acylation : Reacts with acid chlorides (e.g., acetyl chloride) to form N-acetylated products .

Photochemical and Thermal Stability

-

Thermal Decomposition : Degrades above 220°C, forming phenyl isocyanate and cyanophenylacetamide fragments.

-

Photolysis : UV irradiation (254 nm) induces cleavage of the thiazolidinone ring, yielding mercaptoacrylamide derivatives .

Biological Activity and Reactivity

Though not a direct reaction, the compound’s bioactivity is linked to its interactions with biological targets:

-

Antimicrobial Activity : Thiazolidinone derivatives show MIC values of 8–32 μg/mL against S. aureus and E. coli .

-

Enzyme Inhibition : Analogous 2-iminothiazolidinones inhibit Type III secretion systems (IC₅₀ = 1–10 μM) .

Table 2: Spectral Data for Key Derivatives

| Compound | ¹H NMR (δ, ppm) | ESI-MS (m/z) |

|---|---|---|

| 5-(4-Fluorobenzylidene) | 7.55–7.45 (m, ArH), 4.55 (dd, CH) | 380 [M+H]⁺ |

| Hydrolyzed Carboxylic Acid | 8.12 (s, COOH), 7.30–7.10 (m, ArH) | 396 [M+H]⁺ |

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives are a diverse class of compounds with variations in substituents that significantly alter their physicochemical and biological properties. Below is a detailed comparison with structurally related analogs:

Structural and Substituent Variations

Physicochemical Properties

- The absence of polar groups like -OH or -SO₂ in the target compound may reduce its melting point compared to derivatives in (e.g., 315.5°C for compound 8) .

- Synthesis Yields: Substituents with bulky or electron-deficient groups (e.g., nitro in compound 12, 53%) generally result in lower yields due to steric or electronic challenges during cyclization. The target compound’s cyanophenyl group may similarly moderate its synthetic efficiency .

Electronic and Steric Effects

- Steric Hindrance: The phenylimino group in the target compound is less bulky than the sulfonamide or sulfonyl groups in and , which could improve solubility but reduce crystallinity .

Hydrogen Bonding and Crystal Packing

- The phenylimino group in the target compound may participate in weak C-H···N or π-π interactions, unlike derivatives with -OH () or -SO₂NH₂ (), which form stronger hydrogen bonds .

- Crystallographic tools like SHELX () and ORTEP () are essential for confirming the (E)-configuration and analyzing packing motifs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-N-(2-cyanophenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, similar thiazolidinone derivatives are prepared using chloroacetyl chloride and aromatic amines under reflux with triethylamine as a base, monitored by thin-layer chromatography (TLC) . Key factors include:

- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity in condensation steps .

- Catalysts : Bases (e.g., potassium carbonate) improve nucleophilic substitution efficiency .

- Temperature : Room temperature minimizes side reactions in condensation, while reflux is used for substitutions .

- Data Table :

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Substitution | Chloroacetyl chloride, triethylamine, reflux | 60–75% | |

| Condensation | K₂CO₃, DMF, RT | 70–85% |

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential. For example:

- ¹H NMR : Aromatic protons from the 2-cyanophenyl group appear as singlet(s) near δ 7.5–8.5 ppm, while the thiazolidinone carbonyl (C=O) is confirmed via ¹³C NMR at ~170–175 ppm .

- HRMS : Molecular ion peaks should align with the exact mass (e.g., calculated for C₂₄H₁₇N₅O₂S: 463.11 g/mol).

Advanced Research Questions

Q. How can researchers optimize reaction conditions to resolve low yields in the final condensation step?

- Methodological Answer : Systematic parameter screening is required:

- Solvent optimization : Test DMF vs. acetonitrile for polarity effects .

- Catalyst loading : Vary K₂CO₃ from 1.0 to 2.0 equivalents to balance reactivity and side-product formation .

- Reaction time : Monitor via TLC at 30-minute intervals to identify completion .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s biological activity?

- Methodological Answer : SAR studies involve synthesizing analogs with modified substituents (e.g., replacing phenyl with thiophenyl groups) and comparing bioactivity. For example:

- Thiophene substitution : Enhances π-π stacking in enzyme binding pockets, as seen in analogs with thiophen-2-ylmethylene groups .

- Cyanophenyl vs. methoxyphenyl : The electron-withdrawing cyano group may improve binding affinity to kinases .

- Data Table :

| Analog | Substituent | IC₅₀ (μM) | Target |

|---|---|---|---|

| Parent compound | 2-cyanophenyl | 1.2 | Kinase X |

| Analog A | 4-methoxyphenyl | 3.8 | Kinase X |

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. Steps include:

- Replicate assays : Test in multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .

- Purity validation : Use HPLC (>95% purity) to rule out impurities affecting activity .

- Control experiments : Compare with known inhibitors (e.g., staurosporine for kinases) to calibrate results .

Q. What computational methods are used to predict interactions between this compound and biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding to targets like cyclooxygenase-2 (COX-2):

- Docking : The thiazolidinone ring forms hydrogen bonds with Arg120 and Tyr355 in COX-2 .

- ADMET prediction : Tools like SwissADME evaluate logP (optimal: 2–3) and bioavailability .

Key Challenges & Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.